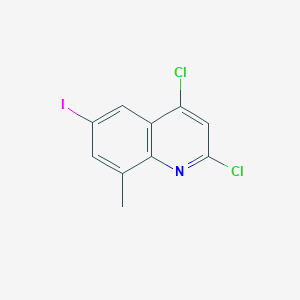

2,4-Dichloro-6-iodo-8-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2IN |

|---|---|

Molecular Weight |

337.97 g/mol |

IUPAC Name |

2,4-dichloro-6-iodo-8-methylquinoline |

InChI |

InChI=1S/C10H6Cl2IN/c1-5-2-6(13)3-7-8(11)4-9(12)14-10(5)7/h2-4H,1H3 |

InChI Key |

NHPPIAUEYKDQFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2Cl)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Iodo 8 Methylquinoline

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until simple or commercially available starting materials are reached.

For 2,4-Dichloro-6-iodo-8-methylquinoline, the primary disconnections focus on the robust and well-documented reactions used to form the quinoline (B57606) ring and introduce its substituents.

Disconnection (A) - Functional Group Interconversion (FGI): The 2,4-dichloro substitution pattern is a classic hallmark of a quinoline synthesized from a 4-hydroxyquinolin-2(1H)-one intermediate. rsc.orgmdpi.com The two chlorine atoms are typically installed simultaneously by treating the quinolinone precursor with a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). mdpi.com Therefore, the initial retrosynthetic step simplifies the target to 6-Iodo-8-methyl-4-hydroxyquinolin-2(1H)-one .

Disconnection (B) - Friedländer Annulation: The 4-hydroxyquinolin-2(1H)-one can be disconnected via a Friedländer-type condensation. This involves breaking the C2-C3 and N1-C8a bonds, leading to a 2-aminoaryl ketone and a component that can provide the remaining two carbons of the heterocyclic ring, such as malonic acid or its esters. rsc.orgeurekaselect.com This pathway identifies 2-amino-5-iodo-3-methylacetophenone and a malonate derivative as key precursors.

Disconnection (C) - Doebner-Miller/Skraup Annulation: An alternative disconnection breaks the N1-C2 and C3-C4 bonds. This corresponds to a Doebner-Miller or Skraup-type synthesis, which constructs the quinoline ring from a substituted aniline and an α,β-unsaturated carbonyl compound (or glycerol (B35011), which dehydrates to form one in situ). wikipedia.orgwikipedia.org This route points to 4-iodo-2-methylaniline (B78855) as the primary aromatic precursor.

Based on the retrosynthetic analysis, several key precursors and their corresponding synthons (idealized fragments) can be identified.

| Precursor (Synthetic Equivalent) | Synthon | Corresponding Disconnection |

| 4-Iodo-2-methylaniline | 4-Iodo-2-methylphenylamine synthon | Doebner-Miller / Skraup |

| 2-Amino-5-iodo-3-methylacetophenone | 2-Amino-5-iodo-3-methylbenzoyl synthon | Friedländer |

| Diethyl malonate | Carboxyacetyl anion synthon | Friedländer |

| Acrolein / α,β-Unsaturated Ketone | Propenal synthon | Doebner-Miller / Skraup |

| Phosphoryl chloride (POCl₃) | Electrophilic chlorine source | Functional Group Interconversion |

Achieving the specific 2,4-dichloro-6-iodo-8-methyl substitution pattern requires careful control over regiochemistry during the ring-forming step.

Regioselectivity of Cyclization: The most significant challenge is controlling the direction of cyclization. If one were to start with a meta-substituted aniline, such as 3-iodo-5-methylaniline, in a reaction that forms the 4-hydroxy-2-quinolone intermediate (e.g., condensation with malonic acid), a mixture of isomers is highly probable. rsc.org The cyclization can occur at either of the two positions ortho to the amino group, which would lead to a mixture of the desired 6-iodo-8-methyl and the undesired 8-iodo-6-methyl isomers. Therefore, starting with a precursor where the substitution pattern unambiguously directs the cyclization, such as 4-iodo-2-methylaniline, is critical for a regioselective synthesis.

Chemoselectivity of Halogenation: The conversion of the 6-iodo-8-methyl-4-hydroxyquinolin-2(1H)-one intermediate to the target compound is generally a high-yielding and chemoselective process. mdpi.com Reagents like phosphoryl chloride react preferentially with the hydroxyl and lactam functionalities of the quinolinone to install the two chloro groups without affecting the iodo or methyl substituents on the benzene (B151609) ring. Any iodination step is best performed on the aniline precursor before cyclization, as direct iodination of the quinoline ring can be less selective.

Direct Quinoline Ring Formation Strategies

With viable precursors identified, several classical and modern synthetic strategies can be adapted to construct the substituted quinoline core.

Classical name reactions remain fundamental to quinoline synthesis, offering robust, though sometimes harsh, methods for ring formation. eurekaselect.comnih.gov

Friedländer Synthesis: This is one of the most straightforward methods for preparing poly-substituted quinolines. eurekaselect.comijcce.ac.ir It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org For the target molecule, this would involve reacting 2-amino-5-iodo-3-methylacetophenone with diethyl malonate, which upon cyclization, dehydration, and decarboxylation would yield the quinolinone core.

Skraup Synthesis: The Skraup reaction involves heating an aniline (e.g., 4-iodo-2-methylaniline) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgpharmaguideline.com The glycerol dehydrates to acrolein, which then undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring. pharmaguideline.com The strongly acidic and high-temperature conditions can be a limitation.

Doebner-Miller Reaction: This is a modification of the Skraup synthesis that uses a pre-formed α,β-unsaturated aldehyde or ketone instead of glycerol. wikipedia.orgsynarchive.com Reacting 4-iodo-2-methylaniline with crotonaldehyde (B89634) under acidic catalysis would be a potential route. nih.gov This method often provides better control and higher yields than the traditional Skraup reaction. nih.gov

Interactive Table: Comparison of Classical Annulation Reactions

| Reaction | Aromatic Precursor | Carbon Source | Key Conditions | Regiochemical Outcome |

| Friedländer | 2-Amino-5-iodo-3-methylacetophenone | Diethyl malonate | Acid or base catalysis | Unambiguous; substituents are pre-installed |

| Skraup | 4-Iodo-2-methylaniline | Glycerol | H₂SO₄, oxidizing agent, heat | Unambiguous; cyclization directed by methyl group |

| Doebner-Miller | 4-Iodo-2-methylaniline | Crotonaldehyde | Acid catalysis (e.g., HCl, Lewis acids) | Unambiguous; cyclization directed by methyl group |

Modern synthetic chemistry has focused on developing milder and more efficient catalytic systems to overcome the limitations of classical methods.

Iron-catalyzed Systems: Earth-abundant and low-toxicity iron catalysts have emerged as powerful tools for quinoline synthesis. rsc.org These catalysts can enable acceptorless dehydrogenative coupling reactions, for instance, between a 2-aminoaryl alcohol and a secondary alcohol, to form the quinoline ring with the liberation of only H₂ and H₂O as byproducts. rsc.org Single-atom iron catalysts have also shown excellent activity and selectivity in three-component oxidative cyclizations to produce a wide array of quinolines. nih.gov

Iodine-catalyzed Systems: Molecular iodine has gained attention as an inexpensive, non-toxic, and readily available catalyst for various organic transformations due to its mild Lewis acidity. psu.edu It is particularly effective for catalyzing the Friedländer annulation at room temperature with low catalyst loading (e.g., 1 mol%), making it an environmentally benign alternative to harsh acids or bases. psu.eduorganic-chemistry.org Iodine can also act as a catalyst in other cyclization pathways leading to quinoline scaffolds. nih.govacs.org

Interactive Table: Modern Catalyst Systems for Quinoline Synthesis

| Catalyst System | Reaction Type | Typical Substrates | Advantages | Reference |

| Iron Pincer Complex | Dehydrogenative Coupling | 2-Aminobenzyl alcohols, secondary alcohols | Atom-economical, uses earth-abundant metal, "green" byproducts (H₂, H₂O) | rsc.orgrsc.org |

| Single-Atom Iron (Fe₁) | Three-Component Oxidative Cyclization | Anilines, acetophenones | High efficiency, atom-economical, reusable catalyst | nih.gov |

| Molecular Iodine (I₂) | Friedländer Annulation | 2-Aminoaryl ketones, active methylene (B1212753) compounds | Mild conditions, low cost, non-toxic, high yields | psu.eduorganic-chemistry.org |

| Tetrabutylammonium Iodide (TBAI) | Nucleophilic Catalysis | 2-Aminostyryl ketones | Catalytic cycle regenerates iodide, excellent yields | acs.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, represent a highly efficient strategy for generating molecular complexity. rsc.orgrsc.org Several MCRs have been adapted for quinoline synthesis. rsc.org An MCR approach to the target compound could hypothetically involve a one-pot reaction of 4-iodo-2-methylaniline, an aldehyde, and a ketone, catalyzed by a Lewis or Brønsted acid, to rapidly assemble the core structure. rsc.org These methods are prized for their high atom economy, operational simplicity, and ability to quickly generate diverse libraries of compounds. rsc.orgacs.org

Advanced Cyclization Methodologies

Modern organic synthesis has seen the development of powerful cyclization techniques that offer high efficiency and control in the construction of heterocyclic systems like quinolines.

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision. orgsyn.org These methods are particularly valuable in the synthesis of complex quinoline and quinolinone structures. nih.gov

One common strategy involves the Heck coupling reaction. For instance, the synthesis of methoxyquinolin-2(1H)-ones has been achieved through a two-step process starting with the Heck coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. This is followed by an acid-mediated cyclization to form the quinolin-2(1H)-one ring. nih.gov Another approach is a pseudo-domino process that combines a Heck reaction with an intramolecular Buchwald-Hartwig C-N bond formation to produce 4-arylquinolin-2(1H)-ones. nih.gov

Palladium catalysis is also employed in the C(sp³)–H biarylation of 8-methyl quinolines using cyclic diaryliodonium salts, which produces a range of biarylated products. nih.gov Furthermore, palladium-catalyzed carbonylative cyclization of N-(2-iodoaryl) enaminones has been used to synthesize 2-substituted 3-aroylquinolin-4(1H)-ones. researchgate.net These examples highlight the versatility of palladium catalysis in constructing the quinoline core with various substituents, which could be adapted for the synthesis of an 8-methylquinoline (B175542) precursor.

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type |

| Heck Coupling & Cyclization | Iodo-methoxylated pivaloylaminobenzenes, Methyl acrylate | Pd(OAc)₂, Et₃N | Methoxyquinolin-2(1H)-ones |

| Pseudo-domino Heck/Buchwald-Hartwig | 2-Bromocinnamamide, Aryl iodides | Pd(OAc)₂ | 4-Arylquinolin-2(1H)-ones |

| C(sp³)–H Biarylation | 8-Methyl quinolines, Cyclic diaryliodonium salts | Palladium catalyst | Biarylated 8-methylquinolines |

| Carbonylative Cyclization | N-(2-iodoaryl) enaminones | Palladium catalyst | 2-Substituted 3-aroylquinolin-4(1H)-ones |

Oxidative annulation offers a direct and atom-economical approach to quinoline synthesis. These methods often involve the formation of the quinoline ring through C-H activation and subsequent intramolecular cyclization.

A notable example is the synthesis of 2,4-diarylquinoline derivatives using chloranil (B122849) as a recyclable oxidant. organic-chemistry.org This method proceeds via the oxidative annulation of o-allylanilines, yielding the desired quinolines in good yields. organic-chemistry.org A one-pot synthesis of 2,4-diarylquinolines from anilines and 1,3-diarylpropenes has also been developed, which involves a tandem sequence of oxidative coupling, rearrangement, and oxidative annulation. organic-chemistry.org

Copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) provides a pathway to benzoquinoliziniums. nih.gov In this reaction, DCE acts as both a solvent and a vinyl equivalent to form a new six-membered ring. nih.gov While this specific example leads to a different ring system, the underlying principle of oxidative C-H functionalization is a key strategy in modern quinoline synthesis.

Phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles represents another powerful strategy, leading to functionalized dihydrocarbazoles through a dearomatization-aromatization process. nih.gov Although applied to a different heterocycle, the concept of annulation to build complex ring systems is highly relevant.

Post-Cyclization Functionalization Approaches for this compound

Once the 8-methylquinoline core is synthesized, the next critical step is the introduction of the chloro and iodo substituents at the correct positions. This is achieved through regioselective halogenation.

The electronic nature of the quinoline ring dictates the positions of electrophilic substitution. Generally, the benzene ring is more susceptible to electrophilic attack than the pyridine (B92270) ring. youtube.com For 8-substituted quinolines, the C5 and C7 positions are often the most reactive towards electrophiles.

An operationally simple, metal-free protocol for the C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. researchgate.netrsc.org This method is highly regioselective for the C5 position. researchgate.netrsc.org Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines in water has also been reported, providing moderate to excellent yields of halogenated products. mdpi.com

The synthesis of 3-iodo-4-phenylquinoline (B15522585) can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines using iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). researchgate.net The iodination of chlorinated aromatic compounds, such as phenols, anisoles, and anilines, has been studied using various silver salts in combination with iodine, offering a route to valuable iodoarenes. nih.gov A one-pot, three-component method using trifluoroacetic acid as a catalyst allows for the synthesis of 6-iodo-substituted carboxy-quinolines from iodo-aniline, pyruvic acid, and various aldehydes. nih.gov

The C2 and C4 positions of the quinoline ring are electron-deficient and are thus susceptible to nucleophilic attack. Direct chlorination at these positions often requires the conversion of the corresponding quinolinone or hydroxyquinoline precursors.

A facile one-pot method for the synthesis of 2,4-dichloroquinoline (B42001) derivatives has been developed. researchgate.net The synthesis of 4,7-dichloroquinoline (B193633) has been achieved from m-chloroaniline through a multi-step process that involves the formation of 7-chloro-4-quinolinol, followed by treatment with phosphorus oxychloride (POCl₃) to install the chloro group at the C4 position. orgsyn.org

The choice of chlorinating reagent and reaction conditions is crucial for achieving the desired regioselectivity.

Electrophilic Chlorination: Sulfuryl chloride (SO₂Cl₂) is a common reagent for electrophilic chlorination. The reactivity of SO₂Cl₂ can be tuned with organocatalysts to achieve selective chlorination of diverse aromatic compounds. nih.gov For example, 2-chloro-6-methoxy-4-methyl-quinoline can be converted to 2,5-dichloro-6-methoxy-4-methylquinoline (B11871975) using sulfuryl chloride in acetic acid. tdcommons.org

Nucleophilic Chlorination: Nucleophilic chlorination is typically employed to convert hydroxy or oxo groups at the C2 and C4 positions of the quinoline ring into chloro substituents. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. orgsyn.orgresearchgate.net For example, 4-hydroxy-8-methylquinolin-2(1H)-one can be converted to its dichloro derivative using a chlorinating agent. mdpi.com Simple chloride salts, such as sodium, potassium, or lithium chloride, can also act as nucleophilic chlorinating agents, typically in S_N2 reactions to displace other leaving groups. acsgcipr.org

Table 2: Common Reagents for Quinoline Halogenation

| Halogenation Type | Reagent | Position(s) Targeted |

| Electrophilic Chlorination | Sulfuryl chloride (SO₂Cl₂) | Benzene ring (e.g., C5) |

| Nucleophilic Chlorination | Phosphorus oxychloride (POCl₃) | C2, C4 (from hydroxy/oxo precursors) |

| Electrophilic Iodination | Iodine monochloride (ICl), Iodine (I₂) | Benzene ring, C3 |

| Electrophilic Halogenation | Trihaloisocyanuric acid | C5 of 8-substituted quinolines |

Regioselective Halogenation Protocols (Chlorination and Iodination)

Selective Chlorination at C2 and C4 Positions

Directed Chlorination Methodologies

The synthesis of the 2,4-dichloro-8-methylquinoline (B1596889) scaffold is a critical precursor step. A common and effective method involves the conversion of a corresponding quinolinone. The synthesis typically starts from 4-hydroxy-8-methylquinolin-2(1H)-one. This starting material can be subjected to aggressive chlorinating agents to replace both the hydroxyl and the oxo groups with chlorine atoms.

A well-established procedure utilizes a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). mdpi.com In this reaction, the 4-hydroxy-8-methylquinolin-2(1H)-one is heated with the chlorinating mixture, leading to the direct formation of 2,4-dichloro-8-methylquinoline. mdpi.com The acid hydrolysis of this dichloroquinoline using dilute dichloroacetic acid can selectively furnish 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com However, for the synthesis of the target compound, the 2,4-dichloro intermediate is the desired product.

The reaction proceeds via the conversion of the hydroxyl and keto groups into better leaving groups by phosphorylation, followed by nucleophilic substitution by chloride ions. This one-pot conversion is a robust method for obtaining the dichloroquinoline core structure necessary for subsequent functionalization.

Regioselective Iodination at the C6 Position

Once the 2,4-dichloro-8-methylquinoline core is synthesized, the next step is the regioselective introduction of an iodine atom at the C6 position. The quinoline ring system is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. In strongly acidic conditions, protonation of the nitrogen to form the quinolinium cation further deactivates the ring, with electrophilic attack favoring the carbocyclic (benzene) ring, primarily at the C5 and C8 positions. pjsir.org

However, the directing effects of the substituents already present on the ring—two chloro groups and a methyl group—play a crucial role in determining the position of further substitution. The challenge lies in directing the incoming electrophile (I⁺) specifically to the C6 position. This regioselectivity is governed by the electronic and steric influences of the existing groups.

Electrophilic Iodination Reagents (e.g., NIS, I₂) and Catalysts

Electrophilic iodination is a standard method for introducing iodine onto aromatic rings. Common reagents for this purpose include molecular iodine (I₂) and N-Iodosuccinimide (NIS). commonorganicchemistry.com Iodine itself is the least reactive halogen in electrophilic aromatic substitutions, often requiring an activating agent or catalyst, especially for deactivated rings. commonorganicchemistry.comacsgcipr.org

N-Iodosuccinimide (NIS) is a mild and efficient source of the electrophilic iodonium (B1229267) ion (I⁺). It is frequently used for the iodination of a wide range of heterocyclic and aromatic compounds. commonorganicchemistry.comlookchem.com Reactions with NIS can sometimes be catalyzed by acids, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. acsgcipr.org

Molecular iodine (I₂) can also be used, typically in the presence of an oxidizing agent (like nitric acid, hydrogen peroxide, or NaIO₄) or a Lewis acid. acsgcipr.org The oxidant converts I₂ into a more potent electrophilic species. For instance, the combination of I₂ with silver salts like silver sulfate (B86663) (Ag₂SO₄) has been shown to be effective for the iodination of various aromatic compounds. nih.gov

The selection of the specific reagent and conditions depends on the reactivity of the quinoline substrate. For a substrate like 2,4-dichloro-8-methylquinoline, the deactivating effect of the chloro groups necessitates a sufficiently powerful iodinating system to achieve the reaction.

| Reagent System | Typical Conditions | Purpose | Citation |

| NIS / Acid Catalyst | NIS, Trifluoroacetic acid (cat.), in CH₂Cl₂ or CH₃CN | Mild iodination of electron-rich aromatics. | acsgcipr.org |

| I₂ / Oxidizing Agent | I₂, NaIO₄, in H₂SO₄ | Iodination of deactivated arenes. | acsgcipr.org |

| I₂ / Silver Salt | I₂, Ag₂SO₄, in various solvents | Iodination of substituted phenols, anilines, and anisoles. | nih.gov |

| NIS | NIS, in Methanol, rt | Rapid iodocyclization and iodination. | lookchem.com |

Metal-Mediated Iodination Techniques

Transition metal catalysis offers powerful alternatives for C-H functionalization, including iodination. While many methods focus on palladium, rhodium, or copper catalysis for C-H activation, direct metal-mediated iodination can also be achieved. rsc.orgrsc.org

Silver salts, such as silver sulfate (Ag₂SO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver hexafluoroantimonate (AgSbF₆), can be used in conjunction with molecular iodine to facilitate electrophilic iodination. nih.gov The silver salt acts as a halogen-abstracting agent, generating a highly electrophilic iodine species (e.g., I-OSO₃Ag or I⁺), which can then attack the aromatic ring. This method has proven effective for the regioselective iodination of chlorinated aromatic compounds, such as phenols and anilines. nih.gov The choice of the silver salt's counter-ion can influence the reactivity and selectivity of the reaction.

Rhodium-catalyzed C-H iodination has also been reported for quinoline derivatives, particularly at the C8 position when directed by an N-oxide group. rsc.org Although this specific method targets a different position, it highlights the potential of metal catalysis to achieve regioselective C-H iodination on the quinoline scaffold.

Addressing ortho- and para-Directing Effects of Existing Substituents

The regioselectivity of the iodination at the C6 position of 2,4-dichloro-8-methylquinoline is a classic example of competing directing effects in electrophilic aromatic substitution. masterorganicchemistry.com

8-Methyl Group : The methyl group at the C8 position is an activating group. It donates electron density to the ring via an inductive effect and hyperconjugation. Activating groups are ortho, para-directors. masterorganicchemistry.comlibretexts.org Therefore, the 8-methyl group directs incoming electrophiles to the C7 (ortho) and C5 (para) positions. However, in the quinoline system, the position para to C8 is C5, and the position para to C1 (the N-atom side of the fusion) is C6. The influence of the 8-methyl group strongly activates the entire carbocyclic ring, with a significant effect at its ortho (C7) and para (C5) positions.

2- and 4-Chloro Groups : The chlorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can be donated to the ring via resonance, which stabilizes the carbocation intermediate (arenium ion) formed during ortho or para attack. libretexts.orgyoutube.com Their influence is primarily on the pyridine ring, which is already less reactive.

Combined Effect : The substitution occurs on the more activated carbocyclic ring. The 8-methyl group is the most influential activating group present. While it directs to positions 5 and 7, the steric hindrance at C7 (sandwiched between C6 and the C8-methyl group) can be significant. More importantly, electrophilic substitution on quinolines often occurs at C5 and C8. pjsir.org With C8 already blocked, C5 becomes a likely candidate. However, the position para to the activating methyl group (C5) and the position electronically influenced by the heterocyclic nitrogen (C6) are both potential sites. In many cases involving 8-substituted quinolines, functionalization occurs at the C5 position. rsc.orgrsc.org Yet, achieving substitution at C6 is feasible, often influenced by the specific reaction conditions that can overcome the preference for C5. The electronic push from the 8-methyl group makes the entire ring more susceptible to attack than an unsubstituted quinoline, and under the right conditions, iodination can be achieved at the C6 position.

Stereoselective Methylation at C8 Position

This section addresses the synthetic methodologies for introducing the methyl group at the C8 position of the quinoline scaffold. As the C8 position in the final compound is not a stereocenter, the focus is on regioselective rather than stereoselective methods.

Direct Alkylation/Methylation Methods on Quinoline Scaffolds

Direct C-H methylation of a quinoline ring at the C8 position is a challenging transformation that typically requires advanced catalytic methods. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for such functionalizations. researchgate.net

A prominent approach involves the use of a directing group to guide the metal catalyst to the desired C-H bond. For C8 functionalization of quinolines, the quinoline N-oxide is commonly employed as the directing group. nih.govacs.org The oxygen of the N-oxide coordinates to the metal center, positioning it in close proximity to the C8-H bond, facilitating its cleavage and subsequent functionalization.

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are particularly effective for the C8-alkylation of quinoline N-oxides with various alkylating agents. nih.gov Similarly, palladium catalysis has been extensively studied for quinoline functionalization. While often C2 selective, specific conditions have been developed to achieve C8-arylation of quinoline N-oxides, demonstrating that the regioselectivity can be controlled. acs.org Following the C8-alkylation or methylation, the N-oxide directing group can be readily removed by reduction to yield the final 8-methylquinoline derivative.

| Method | Catalyst / Reagents | Key Feature | Citation |

| Rh(III)-Catalyzed Alkylation | [Cp*RhCl₂]₂, AgSbF₆, Maleimides | Uses quinoline N-oxide as a directing group for C8-alkylation. | nih.gov |

| Pd-Catalyzed Arylation | Pd(OAc)₂, PPh₃, Acetic Acid | Achieves unusual C8-selectivity for arylation on quinoline N-oxides. | acs.org |

| Metal-Free Functionalization | Brønsted Acid, Ynamides | Metal-free C8-H functionalization of quinoline N-oxides. | rsc.org |

Cross-Coupling Strategies for C-Methyl Bond Formation (e.g., Suzuki-Miyaura, Negishi)

While the methyl group at the C-8 position of the quinoline ring is typically incorporated from the start of the synthesis, for instance by using a substituted aniline precursor like o-toluidine, it is theoretically conceivable to introduce it at a later stage via cross-coupling reactions. These methods are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. researchgate.netnih.gov In a hypothetical synthesis of the target molecule, a precursor such as 2,4-dichloro-8-bromo-6-iodoquinoline could be coupled with a methylboronic acid or its ester. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid species, and reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.net The use of various palladium catalysts and ligands can be fine-tuned to achieve high yields and functional group tolerance. acs.org

Similarly, the Negishi coupling offers another robust method for C-C bond formation, reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govmdpi.com This reaction is known for its high efficiency and selectivity in the synthesis of complex molecules. nih.govmdpi.com For the synthesis of this compound, a potential pathway would involve the reaction of an organozinc reagent, such as methylzinc chloride, with a 2,4-dichloro-8-halo-6-iodoquinoline intermediate. The Negishi coupling mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to the Suzuki reaction. mdpi.com

Table 1: Comparison of Hypothetical Cross-Coupling Strategies for C-8 Methylation

| Reaction | Methyl Source | Catalyst (Typical) | Advantages | Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura | Methylboronic acid / ester | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, high functional group tolerance, commercially available reagents. researchgate.net | Potential for competing reactions at other halogenated sites (C-2, C-4, C-6). |

| Negishi | Methylzinc halide | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and yield, tolerates a variety of functional groups. nih.govmdpi.com | Organozinc reagents are sensitive to air and moisture. mdpi.com |

It is important to note that the conventional synthesis of 2,4-dichloro-8-methylquinoline starts from 4-hydroxy-8-methylquinolin-2(1H)-one, which already contains the C-8 methyl group. mdpi.com This precursor is then treated with reagents like phosphoryl chloride to install the two chlorine atoms. mdpi.com Subsequent regioselective iodination would be required to yield the final product.

Synthetic Optimization and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Reaction Condition Tuning and Solvent Selection

Optimizing reaction conditions is crucial for minimizing energy consumption and by-product formation. For quinoline synthesis, techniques such as microwave irradiation have been shown to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. mdpi.com

Solvent selection has a significant environmental impact. Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives are increasingly being explored. For instance, performing reactions in water, ionic liquids, or under solvent-free conditions can dramatically improve the environmental profile of a synthesis. researchgate.netmdpi.comnih.gov For the multi-step synthesis of halogenated quinolines, choosing a solvent that is effective for several steps can reduce waste from solvent exchange and purification processes.

Table 2: Green Solvent Alternatives in Heterocyclic Synthesis

| Solvent Type | Examples | Advantages | Reference |

|---|---|---|---|

| Aqueous | Water | Non-toxic, non-flammable, inexpensive. | researchgate.net |

| Ionic Liquids | [bmim]HSO₄ | Low volatility, high thermal stability, can act as both solvent and catalyst. | mdpi.com |

| Solvent-Free | N/A | Reduces solvent waste, can lead to higher reaction rates and yields. | nih.gov |

Catalyst Systems for Sustainability and Efficiency

The catalyst is a key component in many synthetic reactions, including the cross-coupling methods discussed. Green catalyst design focuses on creating systems that are highly efficient, reusable, and utilize earth-abundant metals.

For Suzuki and Negishi couplings, significant progress has been made in developing sustainable catalyst systems. This includes the use of recyclable palladium catalysts, which can be recovered and reused multiple times, reducing cost and metal waste. mdpi.com Supported catalysts, where palladium nanoparticles are immobilized on materials like fibrous nano-silica or magnetic nanoparticles, offer easy separation and recycling. nih.govrsc.org Furthermore, there is growing interest in using more sustainable and less expensive metals like nickel and copper as alternatives to palladium for cross-coupling reactions. mdpi.com The use of trihaloisocyanuric acids as an atom-economical halogen source represents a green approach to the halogenation steps required for quinoline synthesis. rsc.org

Atom Economy and Waste Reduction in Multi-Step Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. wikipedia.org A reaction with 100% atom economy has no by-products. In a multi-step synthesis, maximizing atom economy at each stage is crucial for minimizing waste.

Chemical Reactivity and Transformations of 2,4 Dichloro 6 Iodo 8 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of haloquinolines. The electronic properties of the quinoline (B57606) ring system, influenced by the nitrogen heteroatom, render the C2 and C4 positions susceptible to nucleophilic attack.

Differential Reactivity of C2 and C4 Chloro-Substituents

In the 2,4-dichloro-8-methylquinoline (B1596889) system, the chlorine atom at the C4 position is markedly more reactive towards nucleophiles than the chlorine atom at the C2 position. This enhanced reactivity is a well-documented phenomenon in related 2,4-dichloroquinoline (B42001) and 2,4-dichloroquinazoline (B46505) systems. wikipedia.orggelest.com The underlying electronic basis for this selectivity lies in the greater ability of the nitrogen atom to stabilize the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position through resonance. gelest.com

Studies on the closely related 2,4-dichloro-8-methylquinoline have shown that nucleophilic displacement with various nucleophiles, such as those in hydrazination reactions, occurs selectively at the C4 position, leaving the C2-chloro group intact. wikipedia.org For instance, the reaction of 2,4-dichloro-8-methylquinoline with hydrazine (B178648) hydrate (B1144303) leads to the substitution of the C4-chloro group, with the C2 position remaining unreactive under the same conditions. wikipedia.org This differential reactivity allows for a stepwise functionalization of the quinoline core.

Theoretical studies on analogous 2,4-dichloroquinazoline systems using Density Functional Theory (DFT) calculations have corroborated these experimental findings. The calculations reveal that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the more electrophilic center and thus more susceptible to nucleophilic attack. gelest.com This leads to a lower activation energy for the formation of the C4-substituted product. gelest.com

Reactivity of the C6 Iodo-Substituent as a Leaving Group

The C6 iodo-substituent on the benzene (B151609) ring portion of the quinoline is generally less reactive towards traditional SNAr reactions compared to the activated chloro groups at C2 and C4. This is due to the C6 position being part of the less electron-deficient carbocyclic ring. However, in the context of leaving group ability in nucleophilic substitution and particularly in metal-catalyzed reactions, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond. This makes the iodo group a superior leaving group in transformations where bond cleavage is the rate-determining step.

In reactions where a direct SNAr reaction is forced at the benzenoid ring, harsh conditions are typically required. However, the primary utility of the C6-iodo group is realized in metal-catalyzed cross-coupling reactions, where its high reactivity towards oxidative addition to a low-valent metal center is paramount.

Influence of the Neighboring Methyl Group on SNAr Pathways

The presence of the methyl group at the C8 position can exert both steric and electronic effects on the reactivity of the quinoline system. Electronically, the methyl group is weakly electron-donating, which can slightly modulate the electron density of the aromatic system.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the polyhalogenated nature of 2,4-dichloro-6-iodo-8-methylquinoline makes it an excellent substrate for such transformations. The differential reactivity of the three halogen substituents allows for selective and sequential couplings.

Suzuki-Miyaura Coupling for C-C Bond Formation at Halogenated Positions

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. libretexts.org In the case of this compound, the reaction can be directed to specific positions based on the relative reactivity of the halogens (I > Br > Cl). Consequently, the C6-iodo position is the most reactive site for Suzuki-Miyaura coupling.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C6 position while leaving the C2 and C4 chloro-substituents untouched. This allows for the introduction of an aryl or vinyl group at the C6 position. Subsequent, more forcing conditions could then be employed to achieve coupling at the C4 and then the C2 positions.

Table 1: Illustrative Conditions for Regioselective Suzuki-Miyaura Coupling on a Dihalo-quinoline Analogue (Based on data for analogous systems due to lack of direct experimental data for the target compound)

| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Bromo-4-iodo-quinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Bromo-4-phenyl-quinoline | ~85 |

| 2 | 2,4-Dichloro-quinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 2-Chloro-4-(4-methoxyphenyl)-quinoline | ~90 |

This table is for illustrative purposes and shows typical conditions for selective Suzuki-Miyaura reactions on related haloquinolines.

Sonogashira Coupling for Introduction of Alkyne Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org Similar to the Suzuki-Miyaura coupling, the reactivity of the halide leaving group follows the order I > Br > Cl. This allows for highly selective alkynylation at the C6 position of this compound.

Research on the Sonogashira coupling of 2-bromo-4-iodo-quinoline has shown that the reaction with terminal alkynes proceeds with high regioselectivity at the more reactive C4-iodo position. libretexts.org This provides strong evidence that for this compound, the initial Sonogashira coupling would occur exclusively at the C6-iodo position.

Following the selective functionalization of the C6 position, subsequent Sonogashira couplings at the C4 and C2 chloro-positions would require progressively harsher reaction conditions, such as higher temperatures and stronger bases, or the use of more active catalyst systems.

Table 2: Illustrative Conditions for Regioselective Sonogashira Coupling on a Dihalo-quinoline Analogue (Based on data for analogous systems due to lack of direct experimental data for the target compound)

| Entry | Halide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 2-Bromo-4-(phenylethynyl)-quinoline | ~92 |

| 2 | 2,4-Diiodo-quinoline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 25 | 4 | 2-Iodo-4-((trimethylsilyl)ethynyl)-quinoline | ~88 |

This table is for illustrative purposes and shows typical conditions for selective Sonogashira reactions on related haloquinolines.

Heck and Negishi Reactions for Alkenyl and Alkyl Group Incorporation

The Heck and Negishi reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds. Given the reactivity hierarchy of halogens, this compound is an excellent substrate for selective functionalization.

The Heck reaction enables the introduction of alkenyl groups. By reacting the substrate with an alkene in the presence of a palladium catalyst and a base, selective coupling at the C6 position is anticipated. organic-chemistry.org The reaction introduces a vinyl group at the site of the former carbon-iodine bond, yielding a 6-alkenyl-2,4-dichloro-8-methylquinoline derivative. The chloro groups would generally require more forcing conditions to react. nih.govresearchgate.net

Similarly, the Negishi coupling allows for the incorporation of a wide variety of organic fragments, including alkyl, alkenyl, and aryl groups, via an organozinc reagent. wikipedia.orgyoutube.com The chemoselectivity of the Negishi reaction on this substrate would again strongly favor initial coupling at the C6-iodo position. nih.gov This allows for the synthesis of 6-alkyl, 6-aryl, or 6-vinyl-2,4-dichloro-8-methylquinoline derivatives with high precision. nih.gov

Table 1: Hypothetical Heck and Negishi Reactions This table illustrates potential reaction outcomes based on established chemical principles.

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Anticipated Major Product |

|---|---|---|---|

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2,4-dichloro-8-methyl-6-styrylquinoline |

| Heck Reaction | Methyl acrylate | Pd(PPh₃)₄, K₂CO₃ | Methyl 3-(2,4-dichloro-8-methylquinolin-6-yl)acrylate |

| Negishi Reaction | EtZnCl (Ethylzinc chloride) | Pd(PPh₃)₄ | 2,4-dichloro-6-ethyl-8-methylquinoline |

| Negishi Reaction | PhZnCl (Phenylzinc chloride) | Pd₂(dba)₃, SPhos | 2,4-dichloro-8-methyl-6-phenylquinoline |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for synthesizing aryl amines from aryl halides. When applied to this compound, the reaction is expected to proceed with high selectivity at the most reactive C6-Iodo site. nih.gov

By carefully selecting the amine coupling partner and the palladium catalyst/ligand system, a diverse range of secondary and primary amines can be introduced at the C6 position. This provides a direct route to compounds such as N-alkyl- or N-aryl-2,4-dichloro-8-methylquinolin-6-amines, while preserving the chloro substituents for potential subsequent transformations. The reactivity difference between aryl iodides and chlorides is generally large enough to ensure clean, mono-amination at the C6 position under optimized conditions. nih.gov

Table 2: Hypothetical Buchwald-Hartwig Amination Reactions This table illustrates potential reaction outcomes based on established chemical principles.

| Amine Substrate | Typical Catalyst/Ligand | Typical Base | Anticipated Major Product |

|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃, XPhos | NaOt-Bu | N-(2,4-dichloro-8-methylquinolin-6-yl)aniline |

| Morpholine | Pd(OAc)₂, BINAP | Cs₂CO₃ | 4-(2,4-dichloro-8-methylquinolin-6-yl)morpholine |

| Butylamine | [Pd(allyl)Cl]₂, t-BuXPhos | K₃PO₄ | N-butyl-2,4-dichloro-8-methylquinolin-6-amine |

Chemo- and Regioselectivity in Multiple Halogen Cross-Coupling

The presence of three halogen atoms on the quinoline ring system makes chemo- and regioselectivity a central consideration for its synthetic utility. The differential reactivity (I > Cl) is the primary determinant of selectivity in palladium-catalyzed cross-coupling reactions. researchgate.net

A sequential cross-coupling strategy can be envisioned. The first coupling reaction (e.g., Suzuki, Sonogashira, Heck, Negishi, or Buchwald-Hartwig) would occur exclusively at the C6-iodo position under mild conditions. Following this initial functionalization, the resulting 6-substituted-2,4-dichloro-8-methylquinoline can be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to functionalize one of the C-Cl bonds.

The relative reactivity of the C2-Cl versus the C4-Cl bond can be influenced by steric and electronic factors. In some heterocyclic systems, the C4 position is more susceptible to nucleophilic attack, but in palladium-catalyzed cycles, the outcome can depend heavily on the specific ligand and substrates used. researchgate.net By tuning reaction conditions, it is possible to achieve selective di-substitution or, ultimately, complete functionalization at all three halogenated positions.

Electrophilic Aromatic Substitution (EAS) on Unsubstituted Quinoline Ring Positions

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally less favorable than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. The reaction, when it occurs, preferentially takes place on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. quimicaorganica.org

Deactivating Effects of Halogen and Methyl Groups on EAS

The substituents on this compound significantly influence its susceptibility to EAS.

Methyl Group (CH₃): The methyl group at C8 is an activating group. It donates electron density to the ring through hyperconjugation and a weak inductive effect, making the ring more nucleophilic and increasing the rate of EAS compared to an unsubstituted position. libretexts.org

Quinoline Nitrogen: The nitrogen atom in the pyridine (B92270) ring strongly deactivates both rings, but particularly the heterocyclic ring, towards electrophilic attack.

In this compound, the powerful deactivating effects of the two chloro groups, the iodo group, and the ring nitrogen collectively create a highly electron-deficient system. This strong deactivation makes EAS reactions very difficult to achieve. The activating effect of the C8-methyl group is insufficient to overcome the combined deactivating influence of the three halogens and the pyridine nitrogen. The rate-determining step in EAS is the attack of the aromatic ring on the electrophile to form a carbocation intermediate, a step that is significantly hindered in such an electron-poor system. masterorganicchemistry.com

Potential for Further Functionalization at C5 or C7 Positions

Despite the strong deactivation, if an EAS reaction were to be forced under harsh conditions (e.g., high temperatures, strong Lewis acids), substitution would occur on the carbocyclic ring. Standard EAS reactions on quinoline yield a mixture of C5 and C8 substitution products. quimicaorganica.orgreddit.com Since the C6 and C8 positions are already occupied in the target molecule, the only available positions on the carbocyclic ring are C5 and C7.

Therefore, any potential EAS functionalization would be directed to these positions. The stability of the resulting carbocation intermediate (the sigma complex) would determine the major product. Both C5 and C7 substitution would allow the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the deactivated pyridine ring in all resonance structures. quimicaorganica.org Consequently, a mixture of 5- and 7-substituted products would be the likely outcome, with the precise ratio depending on the specific electrophile and reaction conditions.

Reactions Involving the C8-Methyl Group

The methyl group at the C8 position is not merely a passive substituent; it is a reactive handle for further synthetic transformations. Functionalization of the 8-methyl group in quinoline derivatives often proceeds via C(sp³)–H bond activation. researchgate.net

These reactions can be catalyzed by transition metals like rhodium(III) or cobalt(III). acs.orgnih.gov In many cases, the quinoline nitrogen acts as an internal directing group, often requiring prior conversion to a quinoline N-oxide to facilitate the formation of a stable cyclometalated intermediate. nih.govacs.org This strategy allows for the regioselective introduction of various functional groups at the methyl position. For instance, C-H activation can enable coupling with alkenes or other partners to form new C-C bonds, effectively elongating the carbon chain at the C8 position. researchgate.net

Beyond C-H activation, the C8-methyl group, being in a benzylic-like position, is susceptible to other classical transformations. These include radical halogenation to form an 8-(halomethyl)quinoline or oxidation under strong conditions to yield the corresponding 8-carboxyquinoline. These transformations would expand the synthetic utility of the scaffold, providing access to a new set of derivatives with distinct chemical properties.

Benzylic Functionalization (e.g., Oxidation, Halogenation)

The benzylic position of the 8-methyl group is activated and susceptible to functionalization through both oxidative and halogenation reactions. These reactions are foundational for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The oxidation of the 8-methyl group can lead to the formation of the corresponding aldehyde (8-formylquinoline) or carboxylic acid (quinoline-8-carboxylic acid), depending on the oxidizing agent and reaction conditions employed. A common and effective reagent for the selective oxidation of methyl groups on heterocyclic rings to aldehydes is selenium dioxide (SeO₂). For instance, the oxidation of 8-methylquinoline (B175542) to 8-quinoline aldehyde has been reported with a yield of 49% using selenium dioxide emporia.edu. This method is particularly useful for achieving partial oxidation to the aldehyde without proceeding to the carboxylic acid. The general transformation involves heating the substituted 8-methylquinoline with a stoichiometric amount of selenium dioxide in a suitable solvent, such as dioxane nih.goviu.edu.

While specific studies on this compound are not prevalent, the oxidation of related methylquinolines provides a strong indication of the expected reactivity. The presence of electron-withdrawing chloro and iodo substituents on the quinoline ring is anticipated to influence the reaction rate but not fundamentally alter the course of the oxidation.

Benzylic halogenation, particularly bromination, of the 8-methyl group can be effectively achieved using N-bromosuccinimide (NBS) under radical initiation conditions, typically involving light or a radical initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). This reaction, known as the Wohl-Ziegler bromination, is highly selective for the benzylic position due to the stability of the resulting benzylic radical researchgate.netmasterorganicchemistry.comaklectures.com.

The reaction of 2-methyl-quinoline with NBS and benzoyl peroxide in acetonitrile (B52724) has been shown to produce the corresponding bromomethyl derivative researchgate.net. It is expected that this compound would undergo a similar transformation to yield 8-(bromomethyl)-2,4-dichloro-6-iodoquinoline. The reaction is typically carried out by refluxing the substrate with NBS and a catalytic amount of a radical initiator in a non-polar solvent like carbon tetrachloride or a more environmentally benign solvent such as 1,2-dichlorobenzene (B45396) researchgate.netrsc.org. The resulting benzylic bromide is a versatile intermediate for further synthetic modifications.

Interactive Data Table: Benzylic Functionalization of Methylquinoline Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) | Reference |

| 8-Methylquinoline | Selenium Dioxide | 8-Quinoline aldehyde | Oxidation | 49% | emporia.edu |

| 2-Methyl-quinoline | N-Bromosuccinimide, Benzoyl Peroxide | 2-(Bromomethyl)quinoline | Bromination | - | researchgate.net |

| Methoxyimino-o-tolyl-acetic acid methyl ester | N-Bromosuccinimide, AIBN | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | Bromination | 92% | researchgate.net |

Side-Chain Modifications and Elaboration

The functionalized derivatives obtained from the benzylic oxidation and halogenation of this compound serve as valuable precursors for a wide array of side-chain modifications and elaborations.

The 8-(bromomethyl) derivative is a particularly useful intermediate. As an alkyl halide, it is susceptible to nucleophilic substitution reactions. For example, it can be converted to the corresponding alcohol (8-(hydroxymethyl)quinoline) by hydrolysis, to an ether by reaction with an alkoxide, or to an amine by reaction with ammonia (B1221849) or an amine. These transformations open up a vast chemical space for the synthesis of novel quinoline-based compounds.

Furthermore, the 8-formyl derivative can undergo a variety of reactions characteristic of aldehydes. These include reductive amination to form amines, Wittig reactions to generate alkenes, and aldol (B89426) condensations to form α,β-unsaturated carbonyl compounds. For instance, the condensation of 2-methyl-4-styrylquinoline with aromatic aldehydes, a reaction analogous to a side-chain elaboration of a functionalized methyl group, has been used to synthesize 2,4-distyrylquinolines st-andrews.ac.uknih.govresearchgate.net.

These side-chain modifications are crucial for the development of new molecules with tailored electronic, steric, and pharmacokinetic properties, which is of significant interest in the fields of drug discovery and materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies

Single-Crystal X-ray Diffraction Analysis

Conformational Analysis in the Solid State

In the solid phase, intermolecular interactions are expected to play a crucial role in the crystal packing. These interactions can include:

π-π Stacking: The planar aromatic quinoline (B57606) rings are likely to stack upon one another, a common feature in the crystal structures of polycyclic aromatic compounds.

Halogen Bonding: The chlorine and iodine atoms can act as halogen bond donors, interacting with the nitrogen atom or the π-system of adjacent molecules.

Solid-state Fourier Transform Infrared (FT-IR) spectroscopy can offer insights into these intermolecular interactions, as the formation of hydrogen bonds or other associations can cause shifts in the vibrational frequencies of the involved functional groups mdpi.com.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of unknown compounds through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is essential for unequivocally determining its elemental composition. For 2,4-Dichloro-6-iodo-8-methylquinoline, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N).

The ability of HRMS to measure mass with high precision (typically to within 5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the chemical formula of the target molecule.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆Cl₂IN |

| Monoisotopic Mass (Calculated) | 352.8867 Da |

| Expected Measurement Precision | < 5 ppm |

This table is generated based on established atomic masses and typical instrument performance.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 353, using ³⁵Cl) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

Based on the fragmentation patterns of similar quinoline and halogenated aromatic compounds, a plausible fragmentation pathway can be proposed researchgate.netrsc.orgnih.govnih.gov:

Loss of a Halogen: The initial fragmentation would likely involve the loss of the largest and most labile halogen, the iodine atom (I•, 127 Da), or a chlorine atom (Cl•, 35 Da).

Loss of the Methyl Group: Cleavage of the methyl radical (•CH₃, 15 Da) is a common fragmentation for methylated aromatic compounds researchgate.net.

Ring Fragmentation: The quinoline ring system itself can undergo characteristic cleavages. A notable pathway for quinoline radical cations is the loss of hydrogen cyanide (HCN, 27 Da), leading to a stable fragment ion rsc.org.

Sequential Losses: A combination of these losses would be observed, leading to a series of product ions that help piece together the original structure. For instance, the initial loss of an iodine atom could be followed by the loss of a chlorine atom or HCN.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 353 | I• | 226 | 2,4-Dichloro-8-methylquinoline (B1596889) ion |

| 353 | Cl• | 318 | 2-Chloro-6-iodo-8-methylquinoline ion |

| 353 | •CH₃ | 338 | 2,4-Dichloro-6-iodoquinoline ion |

| 226 | Cl• | 191 | 2-Chloro-8-methylquinoline ion |

| 226 | HCN | 199 | Dichloro-methyl-phenylacetylene ion |

This table presents a hypothetical fragmentation pathway based on known fragmentation behaviors of related chemical structures.

A key feature in the mass spectrum of a halogenated compound is the distinctive pattern of isotopic peaks. The presence of chlorine and iodine in this compound creates a unique signature.

Chlorine: Chlorine has two stable isotopes, ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance), with a mass difference of approximately 2 Da. For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M) and its isotopologues (M+2 and M+4) libretexts.orgwebelements.comwhitman.edu. The expected relative intensity ratio for these peaks is approximately 9:6:1 youtube.com.

Iodine: Iodine is monoisotopic, with only one naturally occurring isotope, ¹²⁷I whitman.edu. Its presence is therefore not indicated by an isotopic cluster but is often confirmed by a fragment ion at m/z 127 corresponding to I⁺, and a large mass difference of 127 units between fragments containing iodine and those without whitman.edu.

The combination of the dichloro pattern and the presence of iodine provides powerful evidence for the elemental composition of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insight

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about the functional groups present and can also offer insights into molecular conformation youtube.comyoutube.comyoutube.com.

The FT-IR and Raman spectra of this compound are expected to display a series of characteristic absorption bands corresponding to the vibrations of its specific structural components. While FT-IR is particularly sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar bonds and provides information on the molecular backbone mdpi.comyoutube.com.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Methyl C-H Stretch (asymmetric/symmetric) | 2980 - 2870 | FT-IR, Raman |

| Aromatic C=C and C=N Ring Stretch | 1620 - 1450 | FT-IR, Raman |

| Methyl C-H Bend (asymmetric/symmetric) | 1465 - 1375 | FT-IR |

| Aromatic C-H In-plane Bend | 1300 - 1000 | FT-IR |

| C-Cl Stretch | 850 - 550 | FT-IR, Raman |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | FT-IR |

| C-I Stretch | 600 - 500 | FT-IR, Raman |

This table is a compilation of typical frequency ranges for the specified functional groups and is based on established spectroscopic data.

The precise positions of these bands are influenced by the electronic effects of the halogen and methyl substituents on the quinoline ring. The substitution pattern affects the electron density distribution within the aromatic system, leading to subtle shifts in the vibrational frequencies of the C=C and C=N bonds. Analysis of these shifts can help confirm the positions of the substituents on the quinoline core mdpi.com.

Comparison of Experimental and Theoretically Predicted Spectra

The comparison between experimentally measured and theoretically calculated spectra is a cornerstone of contemporary structural chemistry. This dual approach allows for a more confident and detailed assignment of vibrational and electronic transitions, and the validation of the computational models used. For a molecule like this compound, this comparison would be crucial for understanding the influence of the various substituents—two chlorine atoms, an iodine atom, and a methyl group—on the quinoline core.

Vibrational Spectra (FT-IR and FT-Raman):

Theoretical vibrational frequencies are typically calculated using DFT methods, for example, with the B3LYP functional and a suitable basis set like 6-311++G(d,p). The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical model, bringing them into better agreement with the experimental frequencies.

The analysis would involve a detailed comparison of the positions, intensities, and assignments of the vibrational bands. For instance, the characteristic C-Cl, C-I, and C-H stretching and bending vibrations, as well as the quinoline ring vibrations, would be identified in both the experimental and theoretical spectra. Discrepancies between the two can often be explained by intermolecular interactions in the solid state (for experimental data) which are not accounted for in the gas-phase theoretical calculations, or by the choice of the computational method.

A hypothetical comparison of key vibrational modes for this compound is presented in the data table below, based on typical values for similar structures.

| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Experimental FT-Raman (cm⁻¹) | Hypothetical Theoretical (Scaled) (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3080 | 3075 | 3085 | ν(C-H) |

| C-H stretch (methyl) | 2960 | 2955 | 2965 | ν(C-H) in CH₃ |

| C=N stretch | 1610 | 1605 | 1615 | ν(C=N) |

| C=C stretch (ring) | 1580 | 1575 | 1585 | ν(C=C) |

| C-Cl stretch | 780 | 775 | 785 | ν(C-Cl) |

| C-I stretch | 520 | 515 | 525 | ν(C-I) |

NMR Spectra (¹H and ¹³C):

Theoretical NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often at the same level of theory as the geometry optimization. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

The comparison would focus on the chemical shifts of the protons and carbon atoms in the molecule. The electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the methyl group would significantly influence the chemical shifts of the aromatic protons and carbons. Comparing the experimental and theoretical ¹H and ¹³C NMR spectra would allow for the definitive assignment of each signal to a specific nucleus within the molecule.

A hypothetical comparison of ¹H and ¹³C NMR chemical shifts is provided in the tables below.

Hypothetical ¹H NMR Data

| Proton | Hypothetical Experimental δ (ppm) | Hypothetical Theoretical δ (ppm) |

| H-3 | 7.45 | 7.50 |

| H-5 | 8.10 | 8.15 |

| H-7 | 7.95 | 8.00 |

| CH₃ | 2.60 | 2.65 |

Hypothetical ¹³C NMR Data

| Carbon | Hypothetical Experimental δ (ppm) | Hypothetical Theoretical δ (ppm) |

| C-2 | 151.0 | 151.5 |

| C-3 | 122.5 | 123.0 |

| C-4 | 148.0 | 148.5 |

| C-4a | 128.5 | 129.0 |

| C-5 | 130.0 | 130.5 |

| C-6 | 95.0 | 95.5 |

| C-7 | 138.0 | 138.5 |

| C-8 | 135.0 | 135.5 |

| C-8a | 147.5 | 148.0 |

| CH₃ | 18.0 | 18.5 |

The close agreement that is typically observed in such comparative studies between the experimental data and the scaled theoretical predictions would validate the structural assignment of this compound and the accuracy of the computational model employed. This comprehensive analysis underscores the power of combining experimental spectroscopy with quantum chemical calculations for the detailed structural elucidation of complex organic molecules.

Role as a Privileged Chemical Scaffold and Synthetic Building Block

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. Quinoline and its derivatives are widely recognized as privileged structures in drug discovery and organic synthesis. nih.govresearchgate.net The unique substitution pattern of this compound positions it as a highly valuable intermediate for creating diverse molecular entities.

Precursor for Complex Organic Architectures and Polycyclic Systems

The di-chloro substituents at the 2 and 4 positions of the quinoline ring are excellent leaving groups, making them amenable to various nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, serving as a gateway to more complex molecules. For instance, the chlorine atoms can be displaced by amines, alcohols, thiols, and carbon nucleophiles, enabling the synthesis of diverse derivatives.

Furthermore, the presence of the iodine atom at the 6-position offers a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, facilitating the construction of intricate polycyclic systems and biaryl compounds. The methyl group at the 8-position can influence the reactivity and conformational properties of the molecule and can also be a site for further functionalization.

The combination of these reactive sites makes this compound a potent precursor for the synthesis of complex organic architectures. Its utility can be envisioned in the construction of novel heterocyclic systems and compounds with potential applications in medicinal chemistry and materials science.

Intermediate in the Synthesis of Specialty Chemicals or Agrochemicals (Non-Clinical)

The versatile reactivity of this compound also positions it as a key intermediate in the synthesis of specialty chemicals and agrochemicals. The quinoline core itself is found in various pesticides and herbicides. google.com By leveraging the reactivity of the chloro and iodo substituents, a diverse library of compounds can be generated and screened for potential agrochemical activity.

For example, the introduction of different side chains through nucleophilic substitution or cross-coupling reactions could lead to the discovery of new compounds with herbicidal, fungicidal, or insecticidal properties. The specific substitution pattern of this molecule allows for fine-tuning of the physicochemical properties of the resulting derivatives, which is crucial for their efficacy and environmental fate as agrochemicals.

Potential in Materials Science and Functional Materials

The unique electronic and photophysical properties of the quinoline ring system have led to its exploration in the field of materials science. The extended π-system of the quinoline core, combined with the heavy iodine atom and electron-withdrawing chlorine atoms, suggests that this compound could be a valuable component in the design of novel functional materials.

Integration into Organic Electronic Materials (e.g., OLEDs, OFETs)

Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The electron-deficient nature of the dichlorinated quinoline ring, coupled with the potential for π-π stacking interactions, could make this compound a suitable building block for n-type or ambipolar organic semiconductors.

By strategically modifying the molecule through the substitution of the chloro and iodo groups with appropriate chromophores or electron-donating/accepting moieties, its electronic properties can be tailored for specific applications in organic electronics. The ability to form ordered molecular assemblies is crucial for efficient charge transport in these devices, a property that can be influenced by the substituents on the quinoline core.

Components for Luminescent or Photoactive Materials

The inherent fluorescence of the quinoline nucleus can be modulated by the introduction of various substituents. The presence of the heavy iodine atom in this compound could promote intersystem crossing, potentially leading to phosphorescent materials. Such materials are of great interest for applications in OLEDs, sensors, and bio-imaging.

Furthermore, the reactive sites on the molecule allow for the attachment of photosensitive groups, leading to the development of photoactive materials. These materials could find applications in areas such as photodynamic therapy, photocatalysis, and optical data storage. The specific substitution pattern provides a platform for tuning the absorption and emission properties of the resulting materials.

Supramolecular Assembly and Self-Assembled Structures

The planar structure of the quinoline ring and the potential for various intermolecular interactions, such as halogen bonding (due to the chlorine and iodine atoms) and π-π stacking, make this compound an interesting candidate for supramolecular chemistry. The formation of well-defined self-assembled structures is a bottom-up approach to creating functional nanomaterials.

By designing appropriate derivatives of this compound, it may be possible to control their self-assembly into specific architectures, such as nanofibers, vesicles, or liquid crystals. These supramolecular structures could exhibit unique optical, electronic, or catalytic properties, opening up new avenues for the development of advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.